Product packaging for SD 4455(Cat. No.:CAS No. 19491-70-4)

SD 4455

Cat. No.: B231616
CAS No.: 19491-70-4
M. Wt: 210.12 g/mol
InChI Key: SMKWBNVXDMCGRW-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SD 4455, identified with the CAS registry number 19491-70-4, is an organophosphate compound known chemically as cis-Crotonic acid, 3-hydroxy-, dimethyl phosphate . This substance is provided for research and development purposes only. Researchers handling this compound should be aware that Safety Data Sheets (SDS) are critical documents for cataloging information on chemicals, including instructions for safe use, potential occupational hazards, and spill-handling procedures . It is imperative to consult the specific SDS for this product before use. This product is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NOS B231616 SD 4455 CAS No. 19491-70-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19491-70-4

Molecular Formula

C11H9NOS

Molecular Weight

210.12 g/mol

IUPAC Name

(E)-3-dimethoxyphosphoryloxybut-2-enoic acid

InChI

InChI=1S/C6H11O6P/c1-5(4-6(7)8)12-13(9,10-2)11-3/h4H,1-3H3,(H,7,8)/b5-4+

InChI Key

SMKWBNVXDMCGRW-SNAWJCMRSA-N

SMILES

CC(=CC(=O)O)OP(=O)(OC)OC

Isomeric SMILES

C/C(=C\C(=O)O)/OP(=O)(OC)OC

Canonical SMILES

CC(=CC(=O)O)OP(=O)(OC)OC

Other CAS No.

21300-86-7

Synonyms

(Z)-3-(Dimethoxyphosphinyloxy)-2-butenoic acid

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Sd 4455

Preparation and Characterization of SD 4455 Analogs

Stereochemical Synthesis and Diastereomeric/Enantiomeric Control

No publically available research data could be found for the stereochemical synthesis of this compound.

Table 1: Hypothetical Stereoselective Reactions

Reaction TypeReagent/CatalystExpected Outcome
Asymmetric Aldol ReactionChiral Lewis AcidHigh diastereoselectivity and enantioselectivity
Sharpless Asymmetric EpoxidationTi(O-iPr)4, DETEnantioselective formation of an epoxide
Noyori Asymmetric HydrogenationBINAP-Ru complexEnantioselective reduction of a ketone

Investigation of Molecular Interactions and Mechanisms of Action for Sd 4455

Identification and Characterization of Putative Biological Targets

Identifying the primary biological targets of a compound is a fundamental step in understanding its effects. This process often involves a combination of screening approaches and detailed binding studies.

High-Throughput Screening for Target Engagement

High-throughput screening (HTS) is a widely used method in drug discovery to rapidly test large libraries of compounds against a specific biological target or a cellular process. bmglabtech.comnih.govwikipedia.org HTS leverages robotics, liquid handling devices, and sensitive detectors to perform millions of tests quickly and cost-effectively. bmglabtech.comwikipedia.org The primary goal is to identify "hit" molecules that show the desired activity, such as binding to a target protein or modulating a particular biomolecular pathway. bmglabtech.comwikipedia.org

In the context of identifying targets for a compound like SD 4455, HTS assays could be designed to assess its interaction with a broad range of potential targets, such as receptors, enzymes, or ion channels. doccheck.com These assays often utilize microplates with varying well densities (e.g., 96, 384, 1536 wells) and detection systems like fluorescence, luminescence, or scintillation proximity assays. nih.govwikipedia.org Compounds that exhibit activity in the primary screen are then typically subjected to retesting and secondary assays to confirm their activity and begin to elucidate their site of action. doccheck.comnih.gov While HTS is effective for identifying initial hits, it does not directly provide detailed information about the binding site or the precise nature of the interaction. bmglabtech.com

Affinity-Based Probing and Proteomic Profiling

Affinity-based protein profiling (AfBPP) is a chemical proteomics technique used to identify the direct protein targets of small molecules. magtechjournal.com This method typically involves synthesizing a chemical probe based on the compound of interest, which includes a reactive group to covalently link to the protein target and an affinity tag (like biotin) or a reporter group (like a fluorophore) for detection and enrichment. frontiersin.orgwikipedia.org

By using an affinity-based probe derived from a compound like this compound, researchers could treat cells or tissue lysates with the probe. The probe would then covalently bind to its interacting protein targets. frontiersin.org Subsequently, the probe-bound proteins can be enriched using the affinity tag and identified using mass spectrometry. nih.govnih.gov This approach allows for the unbiased identification of proteins that the compound directly interacts with within a complex biological mixture. magtechjournal.comnih.govnih.gov AfBPP is particularly valuable for identifying the cellular targets of bioactive small molecules and understanding their pharmacological mechanisms. magtechjournal.com

Biophysical Techniques for Ligand-Receptor Binding Studies

Biophysical techniques provide quantitative information about the binding interaction between a ligand (compound) and its biological target (receptor). These methods can determine binding affinity, stoichiometry, and thermodynamic parameters of the interaction. amazon.comresearchgate.net

Common biophysical techniques used for ligand-receptor binding studies include:

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed upon binding, providing a complete thermodynamic profile (dissociation constant (Kd), stoichiometry, enthalpy, and entropy). researchgate.netsygnaturediscovery.com

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): Label-free techniques that measure the binding kinetics (association and dissociation rates) and affinity by monitoring changes in mass on a sensor surface as the ligand binds to immobilized target or vice versa. researchgate.netdrughunter.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide atomic-level information about the binding site and conformational changes upon ligand binding. sygnaturediscovery.comdrughunter.com Ligand-observed and protein-detected NMR experiments are used to detect binding events and determine affinity. drughunter.com

Thermal Shift Assay (TSA): Measures the change in the thermal stability of a protein upon ligand binding. Binding of a ligand often stabilizes the protein, resulting in a higher melting temperature. wikipedia.orgsygnaturediscovery.com

Mass Spectrometry (MS): Can be used to quantify ligand-receptor binding and identify covalent binders. researchgate.netsygnaturediscovery.com

Applying these techniques to this compound and putative target molecules identified through screening or other methods would provide detailed insights into the nature and strength of their molecular interaction. amazon.comdrughunter.comaip.org

Elucidation of Mechanism of Action at the Molecular Level

Once potential targets are identified, the next step is to understand the detailed molecular mechanism by which the compound exerts its effects. This involves analyzing how the compound perturbs biochemical pathways and modulates the activity of its target molecules.

Biochemical Pathway Perturbation Analysis Induced by this compound

Biochemical pathway perturbation analysis aims to understand how a compound affects the flow of information or matter through interconnected biochemical pathways within a cell or organism. advaitabio.comfrontiersin.org This can involve measuring changes in the levels of metabolites, lipids, or proteins within specific pathways following treatment with the compound. auckland.ac.nzfrontiersin.org

Techniques such as transcriptomics (measuring gene expression), proteomics (measuring protein levels and modifications), and metabolomics (measuring metabolite levels) are used to generate comprehensive profiles of cellular changes induced by the compound. frontiersin.orgfrontiersin.org By comparing these profiles in treated versus untreated cells, researchers can identify which pathways are activated or inhibited. advaitabio.comnih.gov Pathway analysis tools and databases can help interpret these large datasets by mapping the observed molecular changes onto known biochemical pathways and interaction networks. advaitabio.comnih.gov This can reveal the downstream consequences of the compound binding to its target and provide a systems-level understanding of its mechanism of action. frontiersin.orgnih.gov

Modulation of Enzymatic Activity and Kinetics

If the biological target of this compound is an enzyme, a critical aspect of its mechanism of action is how it modulates the enzyme's catalytic activity. This involves studying the kinetics of the enzymatic reaction in the presence and absence of the compound.

Enzyme kinetics studies measure the rate of an enzymatic reaction under different conditions, such as varying substrate or compound concentrations. qeios.com Parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and catalytic efficiency (kcat/Km) are determined to characterize the enzyme's activity. sygnaturediscovery.com

When a compound modulates enzyme activity, it can act as an inhibitor (reducing activity) or an activator (increasing activity). Kinetic studies can determine the type of modulation (e.g., competitive, non-competitive, uncompetitive inhibition) and the potency of the compound (e.g., IC50 or Ki values for inhibitors). sygnaturediscovery.comauckland.ac.nz These studies often involve spectroscopic or mass spectrometry-based assays to measure the rate of substrate consumption or product formation. sygnaturediscovery.com Understanding how this compound affects the kinetics of its target enzyme provides direct evidence of its functional impact at the molecular level. mdpi.comnih.govbiorxiv.org

Based on the available information from the search results, detailed scientific data specifically addressing the molecular interactions, mechanisms of action on cellular signaling cascades and regulatory networks, and Structure-Activity Relationship (SAR) studies for the chemical compound "this compound" (identified as (E)-3-dimethoxyphosphoryloxybut-2-enoic acid, C6H11O6P) are not present in the retrieved literature.

The PubChemLite entry for this compound provides its molecular formula, structure, and predicted properties, and indicates the existence of related patents, but notes the absence of available literature data for this compound uni.lu. Other instances of "this compound" in the search results refer to its use as a standard deviation value in statistical analyses or as an equipment tag number in engineering contexts, which are not relevant to the chemical compound's biological activity or SAR.

Therefore, it is not possible to generate a comprehensive article structured around the provided outline focusing solely on the chemical compound "this compound" and its molecular interactions, cellular signaling impact, and SAR studies, as the necessary scientific data on these topics for this specific compound could not be found in the performed searches.

Biological Studies of Sd 4455 in Controlled Environments

In Vitro Cellular Model Systems Investigations

Investigations in in vitro cellular model systems are crucial for understanding the direct effects of a compound on various cell types without the complexities of a whole organism. These studies often involve assessing cellular viability, proliferation, differentiation, migration, and other key cellular processes.

Selection and Establishment of Relevant Cell Lines and Primary Cell Cultures

This subsection would describe the specific cell lines (e.g., cancer cell lines, immortalized cell lines) and primary cell cultures (e.g., cells isolated directly from tissues) chosen for studying SD 4455, along with the rationale for their selection based on the research objectives. Details on their source, characteristics, and culture conditions would be included. Specific information regarding the cell models used for this compound studies was not available in the search results.

Assessment of Cellular Responses and Phenotypic Changes Induced by this compound

This would cover the observed effects of this compound on cellular behavior and appearance. This might include data on changes in cell morphology, growth rates, cell cycle progression, induction of apoptosis or other forms of cell death, and alterations in specific cellular functions. Detailed findings on the specific cellular responses and phenotypic changes induced by this compound were not found.

Subcellular Localization and Organelle-Specific Effects

Understanding where a compound localizes within a cell and its specific effects on organelles (such as the nucleus, mitochondria, endoplasmic reticulum, lysosomes) provides insights into its mechanism of action. This section would describe experimental techniques used to determine subcellular localization and the observed impacts of this compound on organelle structure or function. Information on the subcellular localization and organelle-specific effects of this compound was not available.

Molecular and Genetic Interrogations in Biological Systems

These studies delve into the molecular mechanisms underlying the biological effects of a compound, examining changes at the level of gene expression, protein profiles, and metabolic pathways.

Transcriptomic Profiling (e.g., RNA Sequencing, Microarray Analysis)

Transcriptomic profiling techniques, such as RNA sequencing or microarray analysis, are used to measure the expression levels of thousands of genes simultaneously. This helps identify genes and pathways that are upregulated or downregulated in response to this compound treatment, providing clues about the cellular processes affected. Specific transcriptomic data or analyses related to this compound were not found.

Computational and Theoretical Modeling of Sd 4455

Application of Machine Learning and Artificial Intelligence in SD 4455 Research

It is possible that "this compound" is an internal, proprietary identifier not yet disclosed in public research, or that the identifier is incorrect. Without publicly accessible data, a scientific article on its computational and theoretical modeling cannot be generated.

Table of Compounds Mentioned

Advanced Analytical Methodologies for Sd 4455 Research

Spectroscopic Characterization Techniques

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, yielding information about its structure, functional groups, and electronic properties.

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS) for Identification and Quantification in Biological Matrices

Mass Spectrometry (MS) is a powerful technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. acs.org Tandem MS (MS/MS), where selected ions are fragmented and the resulting fragment ions are analyzed, provides structural information. acs.org

For a compound like SD 4455 (C6H11O6P), MS is invaluable for confirming its molecular weight (Monoisotopic Mass: 210.02933 Da) uni.lu. Electrospray Ionization (ESI) is a common ionization technique for relatively polar and thermally labile compounds, often producing protonated or deprotonated molecules ([M+H]+ or [M-H]-) or adducts with common ions like sodium ([M+Na]+) or ammonium (B1175870) ([M+NH4]+). acs.org

LC-MS/MS couples the separation power of Liquid Chromatography (LC) with the identification and quantification capabilities of MS/MS. This hyphenated technique is particularly useful for analyzing complex biological matrices where this compound might be present alongside numerous endogenous compounds. nih.gov LC separates the components of the mixture before they enter the mass spectrometer, reducing ion suppression and improving selectivity and sensitivity for the analyte of interest. nih.gov

In the absence of specific experimental MS data for this compound in biological matrices, predicted data can offer initial insights into expected ions. PubChemLite provides predicted collision cross section (CCS) values for various adducts of this compound (C6H11O6P). uni.lu These predicted values can be useful in developing targeted MS methods, particularly with ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]+211.03661142.1
[M+Na]+233.01855149.1
[M-H]-209.02205140.1
[M+NH4]+228.06315160.6
[M+K]+248.99249150.2
[M+H-H2O]+193.02659135.5
[M+HCOO]-255.02753168.1
[M+CH3COO]-269.04318182.2
[M+Na-2H]-231.00400144.1
[M]+210.02878148.0
[M]-210.02988148.0

Predicted Collision Cross Section (CCS) values calculated using CCSbase. uni.lu

For quantification, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is commonly used. This involves selecting a precursor ion (e.g., [M+H]+) and monitoring the abundance of one or more specific fragment ions produced from its collision-induced dissociation. The intensity of the fragment ion signal is proportional to the concentration of the analyte. While specific MRM transitions for this compound are not available in the provided search results, they would be determined experimentally during method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure and conformation of organic molecules. nih.gov By analyzing the chemical shifts, splitting patterns, and integration of signals in 1H, 13C, and 31P NMR spectra (given the presence of phosphorus in this compound), the arrangement of atoms and functional groups within the this compound molecule can be elucidated. nih.gov

For this compound (C6H11O6P), 1H NMR would provide information on the different types of protons and their connectivity. 13C NMR would reveal the different carbon environments. The presence of a phosphorus atom makes 31P NMR particularly informative, providing insights into the chemical environment of the phosphorus. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide through-bond and through-space correlation information, enabling unambiguous assignment of signals and confirmation of the molecular structure. nih.gov

NMR can also be used to study the interaction of this compound with other molecules, such as proteins or membranes, by observing changes in chemical shifts or relaxation times upon binding. While no specific NMR studies on this compound were found in the search results, these applications are standard in the characterization of small organic molecules.

UV-Vis, Fluorescence, and Infrared (FTIR) Spectroscopies for Characterization and Monitoring

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. This technique is useful for compounds containing chromophores (functional groups that absorb UV-Vis light). The UV-Vis spectrum can help in identifying the presence of conjugated systems or aromatic rings and can be used for quantitative analysis if this compound has a suitable chromophore.

Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and measuring the emitted light at a longer wavelength. This technique is highly sensitive but requires the molecule to be fluorescent. If this compound or its derivatives are fluorescent, this method could be used for sensitive detection and quantification.

Infrared (FTIR) spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of the functional groups present. who.int By analyzing the absorption of infrared light, the presence of specific bonds and functional groups in this compound, such as C=C, C-H, P=O, P-O, C-O, and O-H (if applicable), can be confirmed. FTIR can be used for identification and to monitor changes in the molecule, such as during degradation or reaction. who.int

While the search results did not provide specific UV-Vis, fluorescence, or FTIR spectra or data for this compound, these spectroscopic techniques are routinely applied in chemical analysis to gain complementary structural and functional group information.

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from mixtures, purifying it, and assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. mdpi.com HPLC is crucial for assessing the purity of synthesized or isolated this compound and for quantifying its concentration in various samples. mdpi.com

For a compound like this compound, which contains polar functional groups (phosphate, carboxylic acid, ester), reversed-phase HPLC with a C18 stationary phase is likely to be a suitable approach. The mobile phase would typically consist of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a buffer or acidic modifier to control ionization and improve peak shape. nih.gov

Detection is commonly achieved using UV-Vis detectors if this compound has a chromophore, or by coupling HPLC to a mass spectrometer (LC-MS), as discussed in Section 6.1.1. nih.gov Method development involves optimizing the stationary phase, mobile phase composition, flow rate, and temperature to achieve adequate separation from impurities and matrix components. mdpi.com

Purity assessment by HPLC involves integrating the peak area corresponding to this compound and comparing it to the total area of all peaks in the chromatogram (excluding solvent and baseline noise). For quantification, calibration curves are generated using known concentrations of a reference standard of this compound.

While specific HPLC chromatograms or purity data for this compound were not found, the principles of HPLC are directly applicable to its analysis.

Gas Chromatography (GC) for Volatile Metabolite Analysis

Gas Chromatography (GC) is a separation technique used for volatile or semi-volatile compounds. The sample is vaporized and carried by an inert gas (mobile phase) through a stationary phase within a heated column. Compounds are separated based on their boiling points and interaction with the stationary phase.

GC is typically coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). GC-MS is particularly useful for identifying and quantifying volatile components in complex mixtures.

For this compound, GC would be applicable if the compound itself is sufficiently volatile or can be derivatized to a volatile form. More commonly, GC, particularly GC-MS, is used in the analysis of volatile metabolites that might be formed from this compound in biological or environmental systems. For example, if this compound undergoes hydrolysis or other transformations yielding volatile products, GC-MS could be used to identify and quantify these metabolites.

Given the structure of this compound, direct GC analysis might be challenging due to its polarity and relatively low volatility compared to many typical GC analytes. However, analysis of potential volatile degradation products or metabolites using GC or GC-MS remains a relevant analytical strategy in comprehensive studies.

Bioanalytical Method Development and Validation for Research Applications

The development and validation of a robust bioanalytical method are paramount to ensuring the reliability and accuracy of data generated in research studies involving this compound. This process involves establishing a method capable of consistently and accurately quantifying the analyte in the presence of various components found in biological matrices such as plasma, serum, or urine. Method validation is an experimental procedure that demonstrates the suitability and reliability of an analytical method for its intended purpose. Key validation parameters include specificity, selectivity, accuracy, precision, linearity, range, recovery, and stability. For chromatographic methods, which are commonly used for small molecules, elements like matrix effect and carry-over are also evaluated. The validation process ensures that the method generates reliable, accurate, and precise information about the sample.

Ensuring Specificity and Selectivity in Complex Samples

Specificity and selectivity are fundamental aspects of bioanalytical method validation, particularly when analyzing a compound like this compound in complex biological matrices. Selectivity refers to the ability of an analytical method to differentiate and measure the analyte in the presence of potential interfering substances present in the blank biological matrix. Specificity is the ability to detect the analyte and distinguish it from other substances, including structurally similar compounds, metabolites, isomers, impurities, degradation products, and co-administered medications.

Ensuring specificity and selectivity typically involves employing separation techniques, such as liquid chromatography (LC), coupled with sensitive detection methods like tandem mass spectrometry (MS/MS). Chromatographic separation allows for the resolution of this compound from endogenous matrix components and potential interferents based on their differing chemical properties and interactions with the stationary and mobile phases. Mass spectrometry provides a highly selective means of detection by monitoring specific mass-to-charge ratios characteristic of the analyte and its fragments.

Validation of selectivity involves analyzing blank samples from multiple individual sources of the biological matrix to ensure that no significant response attributable to interfering components is observed at the retention time of the analyte. Guidelines suggest that responses from interfering components should not exceed 20% of the analyte response at the lower limit of quantification (LLOQ) and 5% of the internal standard response. Evaluation may also include assessing the impact of haemolysed and lipaemic matrices.

Precision and Accuracy Assessment for Research Reproducibility

Precision and accuracy are critical parameters that assess the reliability and reproducibility of a bioanalytical method for quantifying this compound in biological samples. Accuracy is defined as the closeness of test results obtained by the method to the true value. Precision is a measure of the agreement among individual test results when the method is applied repeatedly to multiple samples of a homogeneous matrix.

These parameters are typically assessed by analyzing quality control (QC) samples, which are blank biological matrices spiked with known concentrations of this compound at various levels covering the expected range of concentrations in study samples. QC samples are analyzed in replicates across different analytical runs (inter-assay precision and accuracy) and within the same run (intra-assay precision and accuracy).

Acceptance criteria for precision and accuracy in bioanalytical method validation are generally established by regulatory guidelines. Typically, the mean accuracy should be within ±15% of the nominal concentration for QC samples, except at the LLOQ, where it may be within ±20%. Precision, often expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), should generally not exceed 15%, with up to 20% acceptable at the LLOQ.

The following table illustrates typical acceptance criteria for precision and accuracy in bioanalytical method validation:

ParameterConcentration LevelAcceptance Criterion (Typical)
AccuracyQC Samples (excluding LLOQ)Mean within ±15% of nominal concentration
AccuracyLLOQMean within ±20% of nominal concentration
Precision (%CV or %RSD)QC Samples (excluding LLOQ)≤ 15%
Precision (%CV or %RSD)LLOQ≤ 20%

Meeting these criteria ensures that the method provides reliable quantitative results for this compound concentrations in research samples, contributing to the reproducibility of the study findings.

Limits of Detection and Quantitation in Biological Contexts

The Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ) are important sensitivity parameters for a bioanalytical method, defining the lowest concentrations of this compound that can be reliably detected and quantified in a biological matrix.

The LOD is the lowest concentration of the analyte in a sample that can be detected, though not necessarily quantified as an exact value. It is the concentration at which the analyte signal is distinguishable from the background noise. The LOD is often determined based on a signal-to-noise ratio, typically 3:1.

The LLOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. It represents the lowest concentration level on the calibration curve that meets the predefined acceptance criteria for accuracy and precision. The LLOQ is typically determined based on a signal-to-noise ratio of 10:1 and by demonstrating acceptable accuracy (within 80-120%) and precision (≤20%) at this concentration.

The determination of LOD and LLOQ is crucial for defining the working range of the bioanalytical method and ensuring that it is sufficiently sensitive for the intended research application, particularly when low concentrations of this compound are expected in biological samples. Various methods can be used for their determination, including visual evaluation, signal-to-noise ratio, and methods based on the standard deviation of the response and the slope of the calibration curve.

The following table summarizes the typical definitions and determination approaches for LOD and LLOQ:

ParameterDefinitionTypical Determination Approach
Limit of Detection (LOD)Lowest concentration detectable, not necessarily quantifiable.Signal-to-noise ratio (typically 3:1); Visual evaluation.
Lower Limit of Quantitation (LLOQ)Lowest concentration quantifiable with acceptable accuracy and precision.Signal-to-noise ratio (typically 10:1); Meeting accuracy and precision criteria (e.g., ±20% accuracy, ≤20% precision).

Establishing appropriate LOD and LLOQ values ensures that the bioanalytical method is sensitive enough to support the research objectives, allowing for the accurate measurement of this compound across the relevant concentration range in biological matrices.

Preclinical Research Focus: Pharmacological and Disposition Studies in Model Systems

In Vitro Absorption and Distribution Assessments

In vitro absorption and distribution studies are fundamental in predicting how a compound might behave within a biological system. These assessments provide insights into its ability to cross biological membranes and its binding characteristics in plasma.

Membrane Permeability Assays (e.g., PAMPA, Caco-2)

Membrane permeability assays, such as Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays, are commonly employed in preclinical research to assess a compound's ability to passively diffuse across lipid membranes or be transported across cell monolayers. PAMPA measures passive diffusion, offering a high-throughput initial screen, while Caco-2 cells, derived from human colon carcinoma, form a monolayer that mimics the intestinal epithelium, allowing for the assessment of passive diffusion, active transport, and paracellular transport. While these methods are standard for evaluating the potential oral absorption of drug candidates, specific data regarding the membrane permeability of SD 4455 (A204-4455) using PAMPA or Caco-2 assays were not available in the consulted literature.

Plasma Protein Binding Investigations

Plasma protein binding studies are essential for understanding the fraction of a compound that is free and potentially available to exert pharmacological effects, be metabolized, or be excreted. Compounds can bind to various plasma proteins, such as albumin and alpha-1-acid glycoprotein, influencing their distribution and clearance. Although plasma protein binding is a routine assessment in preclinical pharmacology, specific data detailing the extent of plasma protein binding for this compound (A204-4455) in model systems were not found in the provided search results. Information regarding the plasma protein binding of A200-700 (the active form of mirogabalin) was noted, but this does not directly provide data for the metabolite this compound. frontiersin.org

Metabolism and Excretion Research in Model Systems

Metabolism and excretion studies in model systems aim to identify how a compound is biotransformed and eliminated from the body. These studies are crucial for understanding potential metabolic pathways and the enzymes involved.

Identification of Metabolic Pathways and Metabolites in Cellular or Tissue Homogenate Systems

In vitro metabolism studies often utilize cellular fractions like liver microsomes or S9 fractions, which contain a range of metabolic enzymes, including cytochrome P450 enzymes and UDP-glucuronosyltransferases (UGTs). These systems allow for the identification of metabolites formed and the metabolic pathways involved. Research indicates that this compound, known as A204-4455, is an inactive lactam metabolite derived from mirogabalin. frontiersin.org Its formation occurs through glucuronidation. frontiersin.org This suggests that UGT enzymes play a role in the metabolic conversion leading to the formation of this compound. Specific details regarding further metabolism of this compound itself in these systems were not available.

Cytochrome P450 and Other Enzyme Inhibition/Induction Studies

Assessing the potential of a compound to inhibit or induce cytochrome P450 (CYP) enzymes and other metabolic enzymes is vital for predicting potential drug-drug interactions. In vitro studies using human liver microsomes, recombinant enzymes, or hepatocytes are commonly performed to evaluate these effects. While the formation of this compound (A204-4455) involves glucuronidation, information regarding the potential of this compound itself to inhibit or induce CYP enzymes or other metabolic enzymes in model systems was not found in the consulted literature. frontiersin.org

Preclinical Efficacy Studies in Mechanistic Models

Preclinical efficacy studies in mechanistic models are designed to evaluate a compound's biological activity and potential therapeutic effect in relevant in vitro or in vivo systems that mimic aspects of a disease state. These models can range from cell-based assays to complex animal models. However, available information indicates that this compound (A204-4455) is an inactive lactam metabolite of mirogabalin. frontiersin.org Studies have shown that A204-4455 does not possess pharmacological activity and its biological effect is considered insignificant. frontiersin.org Therefore, preclinical efficacy studies in mechanistic models focusing on a therapeutic effect of this compound would not be expected to demonstrate activity based on its reported inactive status.

Selection and Validation of Relevant Disease Models (e.g., in vitro disease models, animal models, excluding human trials)

The primary relevant "disease model" employed in the study of this compound has been acute organophosphate toxicity induced in female rats. This model is selected due to the known mechanism of action of organophosphates, which involves the inhibition of cholinesterase enzymes, leading to cholinergic crisis. Female rats were utilized to determine the subcutaneous acute toxicity of this compound. This animal model allows for the assessment of lethal dose values and the observation of the physiological effects of acute poisoning, providing a system to evaluate potential therapeutic interventions. The validation of this model relies on the consistent and predictable toxic response observed following administration of organophosphates, enabling quantitative studies of toxicity and the effects of antagonists.

Biomarker Identification and Validation for Efficacy Monitoring

In the context of acute

Future Research Directions and Translational Perspectives for Sd 4455

Integration of Multi-Omics Data for Holistic Understanding of SD 4455 Effects

To achieve a holistic understanding of how this compound interacts with biological systems, the integration of various high-throughput "omics" technologies is paramount. This approach allows for a systems-level view of the molecular changes induced by the compound. nih.gov

A multi-omics strategy would involve the parallel analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues exposed to this compound. This would enable researchers to identify the compound's primary targets and off-target effects, unravel the downstream signaling pathways it modulates, and discover potential biomarkers for its activity. nih.gov The convergence of these datasets can reveal complex interactions and provide a more complete picture than any single omics approach alone. multi-omics-drug-discovery.com

Table 1: Hypothetical Multi-Omics Data Integration for this compound

Omics LevelPotential Data GeneratedInsights Gained
Genomics DNA sequencing, SNP analysisIdentification of genetic predispositions to this compound response.
Transcriptomics RNA-seq, microarray analysisChanges in gene expression profiles post-treatment.
Proteomics Mass spectrometry, protein arraysAlterations in protein abundance, post-translational modifications.
Metabolomics NMR spectroscopy, mass spectrometryShifts in metabolic pathways and endogenous metabolite levels.

Development and Application of Advanced In Vitro and Ex Vivo Models

To bridge the gap between preclinical studies and clinical outcomes, the use of advanced in vitro and ex vivo models is essential. technologynetworks.com These models offer a more physiologically relevant environment compared to traditional two-dimensional cell cultures. nih.gov

Organ-on-a-chip: These microfluidic devices can recapitulate the functional units of human organs, allowing for the study of this compound's effects on specific organ functions and multi-organ interactions. pharmafocusasia.comnih.gov This technology can provide insights into the compound's pharmacokinetics and potential organ-specific toxicity in a human-relevant context. youtube.com

3D Cell Cultures: Three-dimensional cell culture systems, such as spheroids and organoids, better mimic the in vivo microenvironment, including cell-cell and cell-matrix interactions. nih.govnih.gov Utilizing these models would enable a more accurate assessment of this compound's efficacy and toxicity. youtube.com

Table 2: Application of Advanced In Vitro Models for this compound

Model TypePotential Application for this compoundKey Advantages
Organ-on-a-chip Studying metabolism in a "liver-on-a-chip" or neurotoxicity in a "brain-on-a-chip". nih.govnih.govMimics human physiology and multi-organ interactions. mdpi.com
3D Cell Cultures Assessing anti-cancer effects on tumor spheroids or developmental toxicity on organoids. celprogen.comMore accurately reflects in vivo cellular responses. nih.gov

Potential as a Chemical Biology Probe or Tool

Should this compound exhibit high selectivity and potency for a specific biological target, it could be developed into a valuable chemical probe. proteostasisconsortium.com Chemical probes are small molecules used to study the function of proteins and biological pathways. eubopen.org

As a chemical probe, this compound could be used to:

Elucidate Biological Pathways: By selectively perturbing its target, researchers could investigate the role of that target in various cellular processes. youtube.com

Validate Drug Targets: The probe could be used to assess the therapeutic potential of its target in disease models.

The development of this compound as a chemical probe would require rigorous characterization of its selectivity, potency, and mechanism of action. proteostasisconsortium.com

Collaborative Research Initiatives for Comprehensive Characterization

Given the multifaceted nature of modern biomedical research, a comprehensive understanding of this compound would be best achieved through collaborative initiatives. Such collaborations would bring together experts from diverse fields, including chemistry, biology, pharmacology, and computational science.

These initiatives could take the form of academic-industry partnerships or multi-institutional consortia. By pooling resources and expertise, researchers can accelerate the pace of discovery and ensure that the investigation of this compound is both thorough and rigorous.

Conclusion

Summary of Key Research Findings on SD 4455

A summary of key research findings cannot be compiled as no research on a compound named "this compound" has been identified.

Contributions of this compound Research to the Broader Scientific Field

Without any research findings, it is impossible to ascertain any contributions of "this compound" to the broader scientific field.

Outlook for Future Academic Exploration of this compound

The outlook for future academic exploration of "this compound" is entirely dependent on the disclosure of its chemical structure and any preliminary data by the entity that holds this information. Should this compound be revealed to the scientific community, future research could potentially be pursued. Until then, "this compound" remains an enigma.

Q & A

Q. What is the significance of the SD 4455 cohort in diabetic kidney disease (DKD) research?

The this compound cohort refers to a group of 4,455 patients with type 2 diabetes mellitus (T2DM) used to validate the Risk Prediction Model for Diabetic Kidney Disease (RPM-DKD). This cohort was part of a retrospective study with a 7.72-year average follow-up, demonstrating a 35.1% progression rate of DKD events. It provided critical data for evaluating the RPM-DKD model’s discrimination (e.g., AUC metrics) and calibration, ensuring its applicability to diverse patient populations .

Q. How was the this compound cohort selected, and what inclusion criteria were applied?

Participants were sourced from outpatient clinics in Taiwan, China, with strict inclusion criteria: confirmed T2DM diagnosis, baseline renal function data, and longitudinal follow-up records. Exclusion criteria included pre-existing non-diabetic kidney disease. The cohort’s demographic homogeneity (average age: 57.88 years, SD 8.80) ensured consistency in analyzing DKD progression risk factors .

Q. What statistical tools were used to analyze data from the this compound cohort?

The study employed Cox proportional hazards regression for risk prediction, receiver operating characteristic (ROC) curves for model discrimination, and Hosmer-Lemeshow tests for calibration. Sensitivity analyses adjusted for covariates like age, glycemic control, and baseline kidney function, ensuring robustness against confounding variables .

Advanced Research Questions

Q. How did the external validation of RPM-DKD using this compound address limitations of earlier models?

Prior models lacked generalizability due to single-center data and limited sample sizes. The this compound cohort enabled external validation across a multi-year, geographically diverse population. The study highlighted the RPM-DKD’s superior precision (e.g., 83.1% F1 score in event prediction) and adaptability to real-world clinical settings, addressing gaps in reproducibility .

Q. What methodological challenges arose in maintaining data consistency during the this compound cohort’s follow-up?

Challenges included attrition bias (e.g., loss to follow-up) and variability in clinical measurement protocols. The study mitigated these by standardizing data collection intervals, using electronic health records for automated updates, and applying multiple imputation techniques for missing data .

Q. How were confounding variables controlled in the this compound cohort analysis?

Multivariate adjustments included stratification by baseline eGFR, HbA1c levels, and hypertension status. Sensitivity analyses tested unmeasured confounders (e.g., socioeconomic factors) by simulating hypothetical variables, ensuring the model’s stability. Calibration plots confirmed minimal deviation between predicted and observed outcomes .

Q. What ethical considerations governed the this compound cohort’s data usage?

The study adhered to institutional ethics committee guidelines, with retrospective data anonymized to protect patient privacy. Informed consent exemptions were granted under local regulations for de-identified clinical data reuse. Ethical alignment followed CONSORT statement principles for observational cohorts .

Methodological Frameworks

Q. Table 1: Key Metrics from this compound Cohort Analysis

MetricDKD Prediction Cohort (n=2,504)DKD Progression Cohort (n=4,455)
Average Follow-up (years)7.37 (SD 3.22)7.72 (SD 3.10)
Event Incidence Rate32.6%35.1%
Model Discrimination (AUC)0.820.79
Calibration Slope1.050.98
Source: External validation study of RPM-DKD

Guidance for Researchers

  • Formulating Research Questions : Ensure clarity, relevance, and alignment with gaps in DKD risk prediction. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Data Collection : Retrospective cohorts require rigorous validation of electronic health records for completeness and accuracy. Cross-reference primary sources (e.g., lab reports) to minimize measurement bias .
  • Statistical Reporting : Follow STROBE guidelines for observational studies, emphasizing transparency in model adjustments and sensitivity analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.